2-Methoxy-4-(pyridin-4-yl)benzaldehyde
Description
2-Methoxy-4-(pyridin-4-yl)benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 2-position and a pyridin-4-yl substituent at the 4-position of the aromatic ring. This compound is of interest in organic synthesis and materials science due to its electron-deficient aromatic system, which arises from the electron-withdrawing pyridine ring. However, detailed experimental data on its synthesis, reactivity, and safety remain sparse in the literature. This article focuses on comparing its structural, physicochemical, and reactive properties with analogous benzaldehyde derivatives.
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-methoxy-4-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-16-13-8-11(2-3-12(13)9-15)10-4-6-14-7-5-10/h2-9H,1H3 |
InChI Key |
ITXFHNPYLCMYDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=NC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(pyridin-4-yl)benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with 4-pyridylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Methoxy-4-(pyridin-4-yl)benzoic acid.
Reduction: 2-Methoxy-4-(pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-(pyridin-4-yl)benzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(pyridin-4-yl)benzaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and pyridinyl groups can facilitate binding to active sites, influencing biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- The pyridin-4-yl group in the target compound creates a para-substituted electron-deficient aromatic system, distinct from the trifluoromethyl group’s stronger electron-withdrawing nature .
- Vinyl-linked analogs (e.g., trans-4-(2-(pyridin-4-yl)vinyl)benzaldehyde) exhibit extended conjugation, influencing UV-Vis absorption and crystallinity .
- Hydroxy-substituted analogs (e.g., 2-hydroxy-4-methoxybenzaldehyde) prioritize intermolecular hydrogen bonding over electronic effects, leading to divergent solubility profiles .
Physical and Chemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
